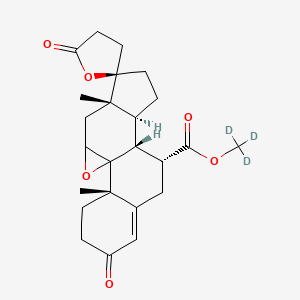
Eplerenone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eplerenone-d3 is a deuterated form of eplerenone, which is an aldosterone receptor antagonist. Eplerenone is primarily used to treat conditions such as hypertension and heart failure by blocking the effects of aldosterone, a hormone that increases blood pressure by causing the body to retain sodium and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eplerenone-d3 involves the incorporation of deuterium atoms into the eplerenone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of eplerenone in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are used to purify the compound and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Eplerenone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Eplerenone-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of eplerenone.
Biology: Employed in biological studies to investigate the effects of aldosterone receptor antagonists on cellular processes.
Medicine: Used in clinical research to develop new treatments for hypertension and heart failure.
Industry: Applied in the pharmaceutical industry for the development and testing of new drugs
Mechanism of Action
Eplerenone-d3 exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition prevents aldosterone from exerting its effects on sodium and water retention, leading to a decrease in blood pressure. The molecular targets involved include the mineralocorticoid receptor and various downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: Another aldosterone receptor antagonist with similar uses but different side effect profiles.
Canrenone: A metabolite of spironolactone with aldosterone antagonistic properties.
Finerenone: A newer aldosterone receptor antagonist with improved selectivity and fewer side effects
Uniqueness of Eplerenone-d3
This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24?/m1/s1/i3D3 |
InChI Key |
JUKPWJGBANNWMW-WAICZPKKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C34[C@@H]1[C@@H]5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















